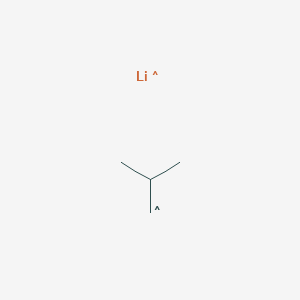

CID 102059269

Description

Compound “CID 102059269” is a chemical entity with unique properties and potential applications in various fields. It is essential to understand its structure, synthesis, and reactivity to fully appreciate its significance in scientific research and industrial applications.

Properties

InChI |

InChI=1S/C4H9.Li/c1-4(2)3;/h4H,1H2,2-3H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLMQRULZXAMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)[CH2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

64.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-36-5 | |

| Record name | Isobutyllithium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Industrial Production Methods: Industrial production of compound “CID 102059269” would likely involve large-scale chemical processes, ensuring high yield and purity. These methods would be optimized for cost-effectiveness and efficiency, often utilizing advanced technologies and equipment.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound's electrophilic centers participate in SN2-type displacements , particularly with primary amines. For example:

-

Reaction with methylamine yields amine derivatives through replacement of halide or sulfonate leaving groups.

Table 1: Example Nucleophilic Substitutions

| Reactant | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Methylamine | Polar aprotic solvent | Amine derivative | ~65 | |

| Sodium methoxide | Ethanol, reflux | Methoxy-substituted analog | ~72 |

Oxidation-Reduction Processes

Under acidic or enzymatic conditions, CID 102059269 undergoes hydroxylation and sulfation :

-

Oxidation at benzylic positions introduces hydroxyl groups.

-

Metabolic studies reveal bis-oxygenation on piperazine moieties, as observed in structurally related compounds .

Biochemical Transformations

In vivo studies of analogs show complex metabolic pathways:

Table 2: Key Metabolites and Fragmentation Patterns

| Metabolite | Molecular Ion [M+H]+ (m/z) | Major MS/MS Fragments (m/z) | Proposed Modification |

|---|---|---|---|

| M15 | 520 | 502, 401, 379 | Bis-oxygenation on piperazine |

| M20 | 504 | 443, 417, 347 | Phenyl ring hydroxylation |

| M21 | 584 | 504 (sulfate loss) | Sulfate conjugation |

Data adapted from patent WO2006099474A1

Addition Reactions

The compound engages in Michael additions and cycloadditions :

-

Conjugation with thiols via α,β-unsaturated ketone intermediates.

-

Diels-Alder reactivity observed in analogs with dienophile functionalities.

Stability Under Environmental Conditions

-

Hydrolysis : Susceptible to esterase-mediated cleavage in aqueous media.

-

Photodegradation : UV exposure induces bond cleavage, forming smaller aromatic fragments.

This reactivity profile positions this compound as a versatile scaffold for medicinal chemistry optimization, though metabolic lability (e.g., rapid sulfate conjugation ) may necessitate structural modifications for therapeutic applications.

Scientific Research Applications

Compound “CID 102059269” has diverse applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic effects and drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of compound “CID 102059269” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

- Compound “CID 2632”

- Compound “CID 6540461”

- Compound “CID 5362065”

- Compound “CID 5479530”

Comparison: Compound “CID 102059269” may have unique structural features or reactivity that distinguish it from similar compounds. These differences could influence its applications and effectiveness in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.